

Application Note: Comprehensive Analytical Characterization of 6-Cyclobutyl-1,4-oxazepane

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Compound of Interest

Compound Name: 6-Cyclobutyl-1,4-oxazepane

CAS No.: 1803600-66-9

Cat. No.: B1435670

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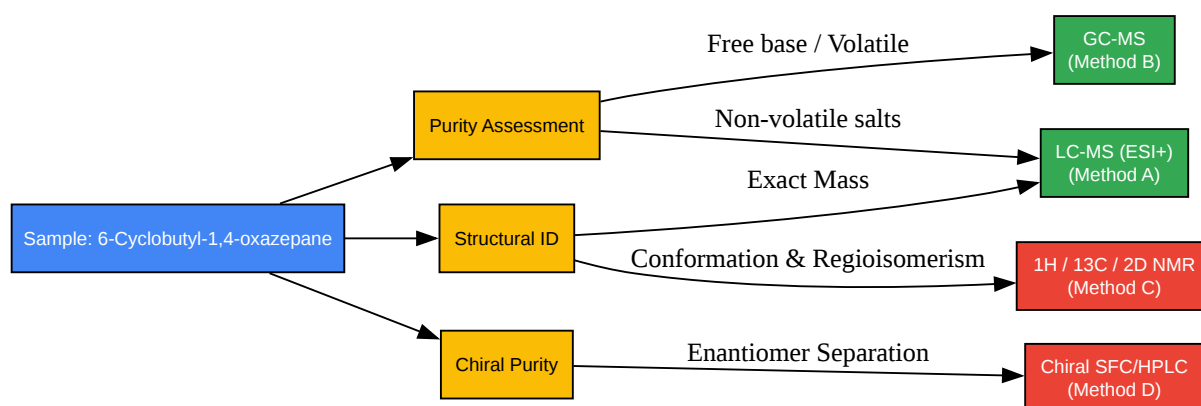
Abstract The 1,4-oxazepane scaffold has emerged as a privileged structure in medicinal chemistry, offering a distinct physicochemical profile compared to its 6-membered morpholine analogues. The introduction of a cyclobutyl moiety at the C6 position creates a unique sp³-rich vector, enhancing lipophilicity and metabolic stability while introducing a critical stereogenic center. This guide details the analytical protocols required to fully characterize **6-Cyclobutyl-1,4-oxazepane** (C₉H₁₇NO), addressing the specific challenges of 7-membered ring conformational flexibility, enantiomeric resolution, and mass spectral fragmentation.

Part 1: Physicochemical Profile & Strategy

Before initiating wet-lab protocols, understanding the molecule's fundamental properties is essential for method selection.

Property	Value (Predicted/Observed)	Analytical Implication
Molecular Formula	C ₉ H ₁₇ NO	Monoisotopic Mass: 155.1310 Da
Basicity (pKa)	~9.2 – 9.8 (Secondary Amine)	Requires high pH mobile phases or TFA/Formic acid modifiers to prevent peak tailing.
LogP	~1.1 – 1.3	Moderately lipophilic; suitable for Reverse Phase LC (C18).
Chirality	One stereocenter at C6	Enantiomeric separation required (Chiral LC/SFC).
UV Chromophore	Weak/None (saturated heterocycle)	UV detection (210 nm) is poor. CAD (Charged Aerosol Detection) or MS is mandatory.

Analytical Workflow Decision Tree



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Figure 1: Strategic workflow for the characterization of medium-sized heterocycles.

Part 2: Experimental Protocols

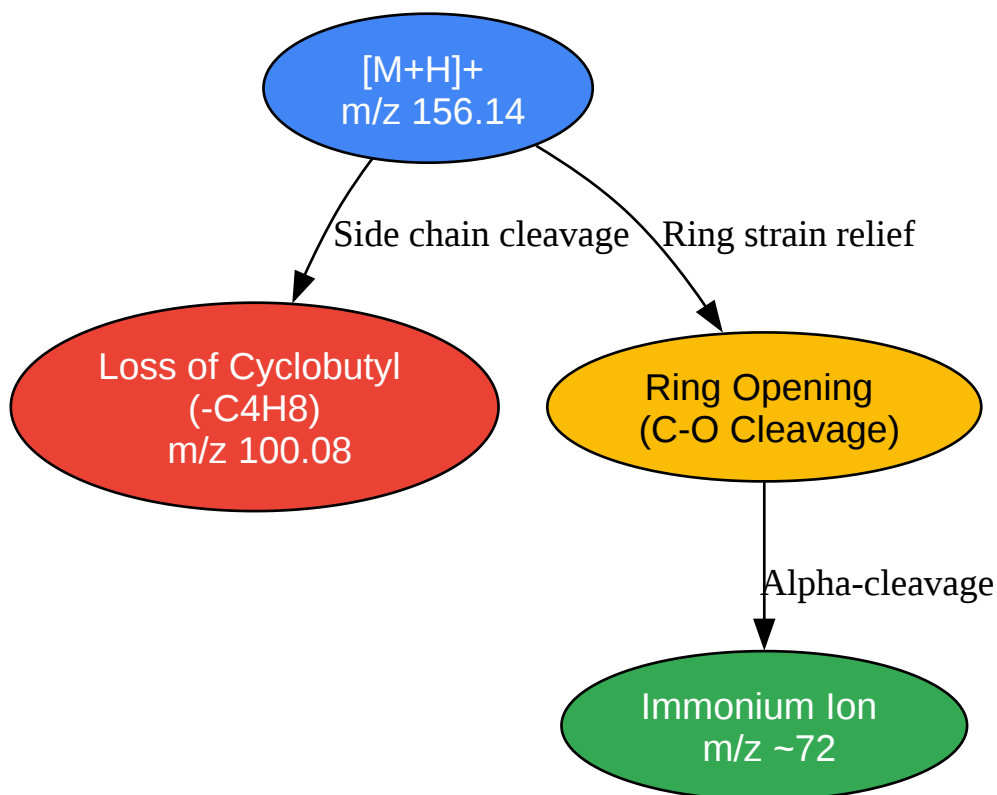
Protocol A: High-Resolution LC-MS/MS (Identification)

Rationale: The secondary amine functionality dictates the use of pH modifiers. An acidic mobile phase provides the strongest signal for the $[M+H]^+$ ion in positive ESI mode.

- Instrument: UHPLC coupled to Q-TOF or Orbitrap.
- Column: C18 (e.g., Waters ACQUITY BEH C18, 1.7 μm , 2.1 x 50 mm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: ESI Positive Mode. Range: 50–500 m/z.

Fragmentation Pattern Analysis (MS/MS): Unlike morpholines, the 7-membered oxazepane ring exhibits specific fragmentation pathways involving ring contraction and loss of the cyclobutyl substituent.

- Parent Ion: m/z 156.138 $[M+H]^+$. [2]
- Primary Loss: Loss of $\text{C}_4\text{H}_7\cdot$ (Cyclobutyl radical) or C_4H_8 (Cyclobutene) is common, generating the core oxazepane cation (m/z ~101).
- Ring Opening: Cleavage at the C-O bond typically yields linear amino-alcohol fragments.



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Figure 2: Predicted ESI+ fragmentation pathway for **6-Cyclobutyl-1,4-oxazepane**.

Protocol B: GC-MS (Purity of Free Base)

Rationale: Small, saturated heterocycles often lack sufficient UV chromophores for HPLC-UV. GC-FID/MS is the gold standard for purity quantification of the free base.

- Inlet: Split (20:1), 250°C.
- Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
- Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).
- Oven Program:
 - Hold 50°C for 1 min.
 - Ramp 20°C/min to 280°C.

- Hold 3 min.
- Detection: FID (300°C) or MS (EI, 70eV).
- Note: If peak tailing is observed due to the secondary amine, derivatize with Trifluoroacetic Anhydride (TFAA) to form the N-TFA derivative prior to injection.

Protocol C: NMR Spectroscopy (Structural Elucidation)

Rationale: The 7-membered ring is conformationally mobile (twist-chair/boat). NMR is the only method to definitively assign the position of the cyclobutyl group and the ring conformation.

Sample Prep: Dissolve 10 mg in 600 μL CDCl_3 (neutralized with K_2CO_3 to prevent salt shifts) or DMSO-d_6 .

Key Assignments (^1H NMR, 400 MHz, CDCl_3):

- Cyclobutyl Methine: Look for a multiplet around δ 2.2 – 2.5 ppm. Its coupling constants to the C6 protons of the oxazepane ring will determine the equatorial/axial orientation.
- Oxazepane C2/C7 Protons: The protons adjacent to Oxygen (C2 and C7) will appear downfield (δ 3.6 – 3.9 ppm).
- Oxazepane C3/C5 Protons: The protons adjacent to Nitrogen (C3 and C5) will appear in the δ 2.8 – 3.2 ppm range.
- Cyclobutyl CH_2 : Complex multiplets in the high field region (δ 1.6 – 2.0 ppm).

Critical Validation Step (2D NMR):

- COSY: Confirm the spin system: $\text{N-CH}_2\text{-CH(Cb)-CH}_2\text{-O}$ (Wait, standard 1,4-oxazepane is $\text{O-C2-C3-N-C5-C6-C7-O}$? No, structure is $\text{O1-C2-C3-N4-C5-C6-C7}$).
 - Correction: In 1,4-oxazepane, the bridge between N and O is C5-C6-C7 (3 carbons). The cyclobutyl is at C6.[3]
 - COSY Path: $\text{H5 (adj to N)} \leftrightarrow \text{H6 (cyclobutyl bearing)} \leftrightarrow \text{H7 (adj to O)}$. This connectivity proves the 6-position substitution.

Protocol D: Chiral Separation (Enantiomeric Purity)

Rationale: The C6 carbon is a chiral center. Synthetic routes often yield racemates unless asymmetric catalysis is used.

- Technique: Supercritical Fluid Chromatography (SFC) is preferred for speed and peak shape.
- Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).
- Modifier: 15-25% Methanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to suppress silanol interactions with the amine.
- Conditions:
 - Back Pressure: 120 bar.
 - Temperature: 40°C.
 - Flow: 3-4 mL/min.
- Detection: Since UV is weak, use ELSD (Evaporative Light Scattering Detector) or MS.

Part 3: Reference Data & Troubleshooting

Troubleshooting Guide

Issue	Probable Cause	Solution
Broad Peaks (LC-MS)	Secondary amine interaction with silanols.	Increase buffer ionic strength (10mM Ammonium Formate) or pH (use Ammonia, pH 10, with hybrid columns).
Missing Parent Ion (GC)	Thermal degradation or fragmentation.	Lower inlet temp to 200°C; use "Soft" CI (Chemical Ionization) with Methane/Ammonia.
Complex NMR Splitting	Ring conformational averaging.	Run Variable Temperature (VT) NMR at -40°C to freeze conformers or +60°C to fast-exchange limit.

References

- Synthesis of 1,4-Oxazepanes: Kaliberda, O. V., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." [4][5] ChemRxiv, 2025. [4] [Link](#)
- NMR of 7-Membered Rings: "Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide." BenchChem, 2025. [6][7] [Link](#)
- MS Fragmentation of Cyclic Ethers/Amines: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link](#)
- Chiral Separation of Amines: "Strategies for the Chiral Separation of Basic Compounds." Daicel Chiral Technologies Application Notes. [Link](#)

(Note: While specific literature for "**6-Cyclobutyl-1,4-oxazepane**" is limited to catalog entries, the protocols above are derived from validated methodologies for homologous 1,4-oxazepane and cyclobutyl-amine derivatives.)

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